1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol
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Overview
Description
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol is an organic compound with the molecular formula C8H8ClFO2 It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, and two hydroxyl groups on the ethane chain
Preparation Methods
The synthesis of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can be achieved through several methods. One common synthetic route involves the reduction of 4-chloro-3-fluoroacetophenone using sodium borohydride (NaBH4) in the presence of methanol. The reaction typically proceeds under mild conditions, yielding the desired diol as the primary product .
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction, to achieve higher yields and purity. These methods are optimized for large-scale production and often involve the use of specialized catalysts and reaction conditions .
Chemical Reactions Analysis
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can be achieved using lithium aluminum hydride (LiAlH4) to produce alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include a range of alcohols, ketones, and substituted aromatic compounds.
Scientific Research Applications
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity for these targets. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)ethane-1,2-diol: Lacks the fluoro substituent, which may affect its chemical reactivity and biological activity.
1-(4-Fluorophenyl)ethane-1,2-diol: Lacks the chloro substituent, leading to differences in its chemical and biological properties.
1-(4-Bromo-3-fluorophenyl)ethane-1,2-diol: The bromo substituent may confer different reactivity and biological effects compared to the chloro substituent.
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and potential biological activity due to the presence of both chloro and fluoro substituents.
Properties
IUPAC Name |
1-(4-chloro-3-fluorophenyl)ethane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,11-12H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGGAPYUQROFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CO)O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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